Cas no 848786-25-4 (2,2-Difluoro-3-hydroxybutanoic Acid)
2,2-Difluoro-3-hydroxybutanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2,2-difluoro-3-hydroxy-
- 2,2-Difluoro-3-hydroxybutanoic acid
- 848786-25-4
- MFCD16749762
- YIB78625
- EN300-185398
- ALBB-031815
- AKOS011685386
- SCHEMBL20013505
- 863-427-9
- 2,2-Difluoro-3-hydroxybutanoic Acid
-
- Inchi: 1S/C4H6F2O3/c1-2(7)4(5,6)3(8)9/h2,7H,1H3,(H,8,9)
- InChI Key: CELIJYBWWKQMHE-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C(C)O)F
Computed Properties
- Exact Mass: 140.02850037g/mol
- Monoisotopic Mass: 140.02850037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 57.5Ų
2,2-Difluoro-3-hydroxybutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D206101-100mg |
2,2-Difluoro-3-hydroxybutanoic Acid |
848786-25-4 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D206101-500mg |
2,2-Difluoro-3-hydroxybutanoic Acid |
848786-25-4 | 500mg |
$ 455.00 | 2022-06-05 | ||
| TRC | D206101-1g |
2,2-Difluoro-3-hydroxybutanoic Acid |
848786-25-4 | 1g |
$ 705.00 | 2022-06-05 | ||
| Enamine | EN300-185398-1.0g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-185398-0.05g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 0.05g |
$117.0 | 2023-09-18 | |
| Enamine | EN300-185398-0.1g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 0.1g |
$173.0 | 2023-09-18 | |
| Enamine | EN300-185398-0.25g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 0.25g |
$248.0 | 2023-09-18 | |
| Enamine | EN300-185398-0.5g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 0.5g |
$390.0 | 2023-09-18 | |
| Enamine | EN300-185398-1g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 1g |
$500.0 | 2023-09-18 | |
| Enamine | EN300-185398-2.5g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 2.5g |
$1063.0 | 2023-09-18 |
2,2-Difluoro-3-hydroxybutanoic Acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2,2-Difluoro-3-hydroxybutanoic Acid
Introduction to 2,2-Difluoro-3-hydroxybutanoic Acid (CAS No: 848786-25-4)
2,2-Difluoro-3-hydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 848786-25-4, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.
The molecular structure of 2,2-Difluoro-3-hydroxybutanoic acid consists of a four-carbon chain with fluorine atoms substituting at the second carbon position and a hydroxyl group at the third carbon. This arrangement imparts distinct chemical reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of both fluorine and hydroxyl functional groups allows for diverse chemical modifications, enabling the creation of more complex molecules with tailored properties.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. 2,2-Difluoro-3-hydroxybutanoic acid exemplifies these advantages, as its fluorine atoms can influence the electronic distribution of the molecule, thereby affecting its interactions with biological targets. This has led to its exploration in the design of novel therapeutic agents targeting various diseases.
One of the most compelling applications of 2,2-Difluoro-3-hydroxybutanoic acid is in the synthesis of fluorinated amino acids and peptides. These modified amino acids have been utilized to develop peptidomimetics with improved resistance to enzymatic degradation and enhanced binding affinity to protein receptors. Such advancements are crucial in the development of next-generation biologics and small-molecule drugs.
The compound also finds utility in materials science, where its unique properties contribute to the development of advanced polymers and coatings. The fluorine atoms in 2,2-Difluoro-3-hydroxybutanoic acid impart low surface energy and hydrophobicity, making it an excellent additive for creating surfaces with specialized functionalities. These materials are being explored for applications in microelectronics, medical implants, and anti-fouling coatings.
Recent research has highlighted the role of 2,2-Difluoro-3-hydroxybutanoic acid in catalysis and asymmetric synthesis. Its ability to act as a chiral auxiliary or ligand has been leveraged in the development of efficient catalytic systems for constructing complex molecular architectures. Such methodologies are essential for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.
The synthesis of 2,2-Difluoro-3-hydroxybutanoic acid itself presents an interesting challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, including flow chemistry and transition-metal-catalyzed reactions, have been employed to optimize its production. These methods not only improve efficiency but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry.
In conclusion, 2,2-Difluoro-3-hydroxybutanoic acid (CAS No: 848786-25-4) is a multifaceted compound with significant potential across multiple domains of chemistry and pharmaceutical science. Its unique structural features and reactivity make it a valuable building block for drug discovery, materials science, and catalysis. As research continues to uncover new applications for this compound, its importance is expected to grow further.
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